Methyl trans-6-Octadecenoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-6-Octadecenoate can be synthesized through the esterification of petroselinic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, methyl 6-octadecenoate is produced through the transesterification of vegetable oils rich in petroselinic acid, such as coriander seed oil. The process involves the reaction of the oil with methanol in the presence of a base catalyst like sodium methoxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-6-Octadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form methyl stearate.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Methyl stearate.
Substitution: Various substituted esters and alcohols
Scientific Research Applications
Methyl trans-6-Octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in studies of lipid metabolism and as a substrate for enzyme assays.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 6-octadecenoate involves its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Another unsaturated fatty acid ester with a similar structure but differing in the position of the double bond.
Methyl linoleate: Contains two double bonds, making it more unsaturated compared to methyl 6-octadecenoate.
Methyl stearate: A saturated fatty acid ester with no double bonds
Uniqueness
Methyl trans-6-Octadecenoate is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as the study of lipid metabolism and the development of specialized industrial products .
Properties
IUPAC Name |
methyl (E)-octadec-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52355-31-4 | |
Record name | Methyl 6-octadecenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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